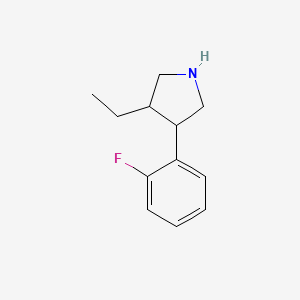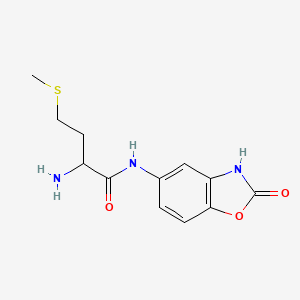
2-(4-Hydroxy-3-methoxyphenyl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hydroxy-3-methoxyphenyl)pyrrolidin-3-ol is a compound that features a pyrrolidine ring substituted with a hydroxy and methoxy group on the phenyl ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-3-methoxyphenyl)pyrrolidin-3-ol can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-4-methoxybenzoic acid with pyrrolidine in the presence of coupling agents such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include scaling up the reaction, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-(4-Hydroxy-3-methoxyphenyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxy group, forming a methoxyphenylpyrrolidine derivative.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products
Oxidation: 2-(4-Methoxyphenyl)pyrrolidin-3-one.
Reduction: 2-(4-Methoxyphenyl)pyrrolidine.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Hydroxy-3-methoxyphenyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-(4-Hydroxy-3-methoxyphenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards certain proteins or enzymes .
類似化合物との比較
Similar Compounds
Pyrrolidine-2-one: A similar compound with a lactam ring structure.
Pyrrolidine-2,5-dione: Another related compound with two carbonyl groups on the pyrrolidine ring.
Prolinol: A derivative of pyrrolidine with a hydroxyl group on the ring.
Uniqueness
2-(4-Hydroxy-3-methoxyphenyl)pyrrolidin-3-ol is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other pyrrolidine derivatives, making it a valuable compound for further research and development .
特性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
2-(4-hydroxy-3-methoxyphenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C11H15NO3/c1-15-10-6-7(2-3-8(10)13)11-9(14)4-5-12-11/h2-3,6,9,11-14H,4-5H2,1H3 |
InChIキー |
AZOWGSRWOSHKRG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2C(CCN2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



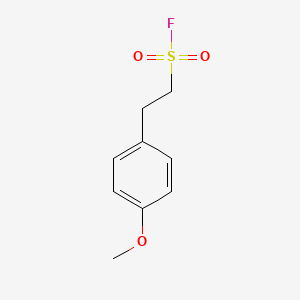
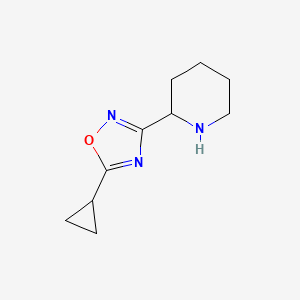
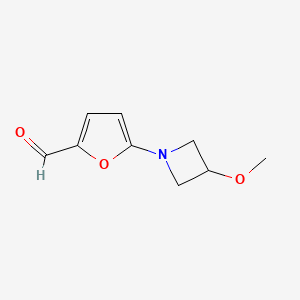
![1-Butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13163831.png)
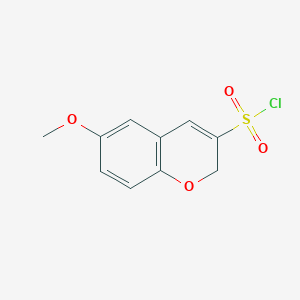

![2-(2-Aminoethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol](/img/structure/B13163843.png)
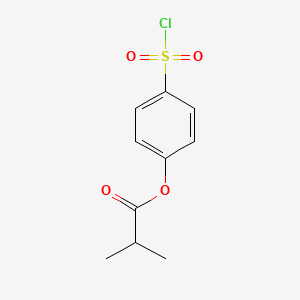
![3-[2-(Chloromethyl)butyl]thiophene](/img/structure/B13163855.png)
